molecular formula C14H12N2O5S3 B4012585 3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4012585
M. Wt: 384.5 g/mol
InChI Key: JYSDCOSCRGIDEC-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thioxothiazolidinone derivatives, including compounds similar to the one , often involves the Knoevenagel condensation reaction. This method allows for the creation of compounds with significant supramolecular self-assembly driven by hydrogen bonding and diverse π–hole interactions. For instance, compounds derived through this method exhibit substantial three-dimensional supramolecular frameworks stabilized by a combination of noncovalent interactions including C-H⋯π, π⋯π, and lp⋯π-hole interactions, alongside C-H⋯O/S H-bonding interactions (Andleeb et al., 2017).

Molecular Structure Analysis

The molecular structure of thioxothiazolidinone derivatives is characterized by complex supramolecular assemblies. These structures are analyzed through various methods such as Density Functional Theory (DFT) calculations, which reveal the energy features of diverse noncovalent interactions critical to the stabilization of their molecular frameworks. The structural elucidation of these compounds often involves spectroscopic and crystallographic methods, demonstrating the roles of intramolecular and intermolecular hydrogen bonds in forming stable crystalline structures (Delgado et al., 2005).

Chemical Reactions and Properties

Thioxothiazolidinone derivatives participate in a variety of chemical reactions, including cyclocondensation and reactions with electrophiles to produce novel compounds. These reactions are facilitated by the thioxothiazolidinone core's reactivity, allowing for the synthesis of compounds with diverse biological activities. The introduction of different substituents through these reactions can significantly alter the chemical properties and potential applications of these derivatives (El-Gaby et al., 2009).

Physical Properties Analysis

The physical properties of thioxothiazolidinone derivatives, including those similar to the specified compound, are closely related to their molecular structure. These properties are often investigated using techniques like X-ray crystallography, which provides detailed insights into the compound's crystal structure and supramolecular organization. Such analyses are crucial for understanding the compound's stability, solubility, and potential for forming solid-state materials (Facchinetti et al., 2016).

Chemical Properties Analysis

The chemical properties of thioxothiazolidinone derivatives are significantly influenced by their structural features. These properties include reactivity towards various chemical reagents, ability to form hydrogen bonds, and participation in supramolecular interactions. Studies have shown that the introduction of specific functional groups can enhance these compounds' reactivity and interaction capabilities, leading to materials with unique chemical behaviors (Kandeel & Youssef, 2001).

properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S3/c17-13-12(7-9-3-1-2-4-11(9)16(18)19)23-14(22)15(13)10-5-6-24(20,21)8-10/h1-4,7,10H,5-6,8H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDCOSCRGIDEC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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